molecular formula C22H26N2O5 B11500919 Ethyl 3-[(4-tert-butylphenyl)formamido]-3-(3-nitrophenyl)propanoate

Ethyl 3-[(4-tert-butylphenyl)formamido]-3-(3-nitrophenyl)propanoate

Cat. No.: B11500919
M. Wt: 398.5 g/mol
InChI Key: YHRBCOBTABVQTA-UHFFFAOYSA-N
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Description

Ethyl 3-[(4-tert-butylphenyl)formamido]-3-(3-nitrophenyl)propanoate is an organic compound that belongs to the class of esters. This compound is characterized by the presence of a formamido group attached to a phenyl ring, which is further substituted with a tert-butyl group and a nitrophenyl group. The compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[(4-tert-butylphenyl)formamido]-3-(3-nitrophenyl)propanoate typically involves multi-step organic reactions. One common method includes the esterification of 3-(3-nitrophenyl)propanoic acid with ethanol in the presence of a strong acid catalyst. The resulting ester is then subjected to a formylation reaction using formic acid and a suitable dehydrating agent to introduce the formamido group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(4-tert-butylphenyl)formamido]-3-(3-nitrophenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydroxide (NaOH) or other strong bases in an aqueous or alcoholic medium.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-[(4-tert-butylphenyl)formamido]-3-(3-nitrophenyl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-[(4-tert-butylphenyl)formamido]-3-(3-nitrophenyl)propanoate involves its interaction with specific molecular targets and pathways. The compound’s formamido group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the nitrophenyl group can participate in redox reactions, affecting cellular oxidative stress levels. The tert-butyl group provides steric hindrance, which can modulate the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(4-bromophenyl)propanoate
  • Ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate
  • Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate

Uniqueness

Ethyl 3-[(4-tert-butylphenyl)formamido]-3-(3-nitrophenyl)propanoate is unique due to the presence of both a formamido group and a nitrophenyl group in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C22H26N2O5

Molecular Weight

398.5 g/mol

IUPAC Name

ethyl 3-[(4-tert-butylbenzoyl)amino]-3-(3-nitrophenyl)propanoate

InChI

InChI=1S/C22H26N2O5/c1-5-29-20(25)14-19(16-7-6-8-18(13-16)24(27)28)23-21(26)15-9-11-17(12-10-15)22(2,3)4/h6-13,19H,5,14H2,1-4H3,(H,23,26)

InChI Key

YHRBCOBTABVQTA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC(=CC=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

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